GSK2141795

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

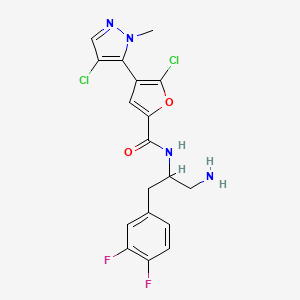

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAPYRUEKNRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GSK2141795 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2141795, also known as Uprosertib, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell survival, proliferation, metabolism, and angiogenesis.[2] Aberrant activation of this pathway is associated with tumorigenesis and resistance to various cancer therapies.[1] this compound was developed to target this key node in cancer cell signaling, with the aim of inhibiting tumor growth and inducing apoptosis. This technical guide provides a detailed overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, experimental protocols, and signaling pathway visualizations. Although the clinical development of this compound was halted due to limited efficacy in some trials, a thorough understanding of its preclinical activity and mechanism of action remains valuable for the broader field of Akt-targeted cancer therapy.[3]

Core Mechanism of Action: Pan-Akt Inhibition

This compound functions as an ATP-competitive inhibitor of all three isoforms of Akt: Akt1, Akt2, and Akt3.[4] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and proliferation signals.[3][4]

Quantitative Inhibition Data

The inhibitory activity of this compound against the Akt isoforms has been quantified in various preclinical studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.

| Target | IC50 (nM) | Ki (nM) |

| Akt1 | 180 | 0.066 |

| Akt2 | 328 | 1.4 |

| Akt3 | 38 | 1.5 |

| Data sourced from multiple preclinical studies.[2][4][5][6][7] |

The following table presents the anti-proliferative activity (EC50 or IC50) of this compound in various cancer cell lines. The increased potency in cell lines with alterations in the PI3K/PTEN pathway, such as BT474 (PIK3CA mutation) and LNCaP (PTEN null), highlights the on-target activity of the compound.[2][8]

| Cell Line | Cancer Type | Pathway Alteration | IC50 / EC50 (µM) |

| OVCAR8 | Ovarian Cancer | Not Specified | 0.24 |

| JVM2 | B-cell leukemia | Not Specified | 0.293 |

| BT474 | Breast Cancer | PIK3CA K111N, ERBB2+ | < 1 |

| LNCaP | Prostate Cancer | PTEN null | < 1 |

| Data compiled from various preclinical investigations.[5][8] |

Downstream Signaling Effects

Inhibition of Akt by this compound leads to a reduction in the phosphorylation of a multitude of downstream effector proteins. This modulation of the signaling cascade is the primary driver of the compound's anti-cancer effects.

Key Downstream Targets

Preclinical studies in cancer cell lines such as BT474 (breast cancer) and LNCaP (prostate cancer) have demonstrated that this compound treatment leads to decreased phosphorylation of:

-

GSK3β (Glycogen Synthase Kinase 3 Beta): A kinase involved in various cellular processes, including metabolism, proliferation, and apoptosis.[5]

-

PRAS40 (Proline-Rich Akt Substrate 40 kDa): A component of the mTORC1 complex, which regulates cell growth and protein synthesis.[5]

-

FOXO (Forkhead Box Protein O): A family of transcription factors that regulate the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair.[5]

-

Caspase-9: An initiator caspase crucial for the intrinsic apoptosis pathway.[5]

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.

Cellular Effects of this compound

The inhibition of the Akt signaling pathway by this compound translates into significant anti-cancer effects at the cellular level, primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have shown that this compound induces cell cycle arrest in a variety of cancer cell lines, including LNCaP (prostate), BT474 (breast), A3, and I9.2 cells.[5][8] The arrest at specific phases of the cell cycle prevents cancer cells from proliferating.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis as a single agent and to enhance apoptosis when used in combination with other agents in cell lines such as SKOV3 and PEO4 (ovarian).[5] The pro-apoptotic effect is mediated through the disinhibition of pro-apoptotic factors like FOXO transcription factors and Caspase-9.

The following diagram illustrates the experimental workflow for assessing the cellular effects of this compound.

Caption: Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (typically 0-30 µM) or DMSO as a vehicle control.[5]

-

Incubation: The plates are incubated for a specified period (e.g., 3 days).[5]

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Analysis: Luminescence is measured using a plate reader. The EC50 values are calculated from the dose-response curves using a suitable curve-fitting algorithm.[5]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, etc.) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Harvesting and Fixation: Following treatment with this compound for a specified duration (e.g., 24 hours), cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Rationale for Combination Therapies

Preclinical studies have shown that cancer cells with activating mutations in the MAPK pathway (e.g., KRAS or BRAF mutations) are less sensitive to Akt inhibition.[3] This has led to the investigation of combination therapies, particularly with MEK inhibitors like trametinib. The rationale is that dual inhibition of the PI3K/Akt and MAPK pathways can overcome resistance and lead to enhanced anti-tumor effects.[9]

The following diagram illustrates the rationale for combining this compound with a MEK inhibitor.

Caption: Rationale for Dual Inhibition of PI3K/Akt and MAPK Pathways.

Conclusion

This compound is a potent, ATP-competitive, pan-Akt inhibitor that effectively blocks the PI3K/Akt signaling pathway in cancer cells. Its mechanism of action involves the inhibition of downstream substrate phosphorylation, leading to cell cycle arrest and the induction of apoptosis. Preclinical studies have demonstrated its activity, particularly in cancer cells with an activated PI3K/PTEN pathway. While its clinical development has been challenging, the detailed understanding of its molecular and cellular effects provides valuable insights for the ongoing development of Akt inhibitors and combination strategies in oncology. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of cancer drug discovery and development.

References

- 1. Facebook [cancer.gov]

- 2. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Uprosertib | this compound | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor this compound in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

Uprosertib: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated for the treatment of various cancers. The serine/threonine kinase Akt (protein kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, playing a crucial role in cell proliferation, survival, and metabolism. Uprosertib's ability to inhibit all three Akt isoforms (Akt1, Akt2, and Akt3) made it a promising therapeutic candidate. This technical guide provides an in-depth overview of the discovery and development timeline of Uprosertib, including key preclinical and clinical data, and detailed experimental methodologies.

Discovery and Preclinical Development

While the precise date of initial discovery is not publicly available, the development of Uprosertib as a clinical candidate likely began in the mid-to-late 2000s, culminating in its entry into clinical trials in 2009.

Mechanism of Action

Uprosertib is a selective inhibitor of Akt1, Akt2, and Akt3.[1] By competing with ATP for the kinase binding site, it prevents the phosphorylation of downstream substrates, leading to the inhibition of the PI3K/Akt signaling pathway.[2][3] This inhibition ultimately results in the suppression of tumor cell proliferation and the induction of apoptosis.[2][3]

In Vitro Efficacy

Uprosertib has demonstrated potent inhibition of Akt isoforms and antiproliferative activity across a range of cancer cell lines.

| Parameter | Akt1 | Akt2 | Akt3 | Reference |

| IC50 | 180 nM | 328 nM | 38 nM | [4] |

| Cell Line | Cancer Type | IC50/EC50 | Reference |

| BT474 | Breast Cancer | - | [5] |

| LNCaP | Prostate Cancer | - | [5] |

| SKOV3 | Ovarian Cancer | - | [5] |

| PEO4 | Ovarian Cancer | - | [5] |

In Vivo Efficacy

Preclinical studies using tumor xenograft models in mice demonstrated the in vivo antitumor activity of Uprosertib.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| BT474 (Breast Cancer) | 100 mg/kg, p.o. | 61% | [5] |

| SKOV3 (Ovarian Cancer) | 30 mg/kg, p.o. | 61% | [5] |

Clinical Development

The clinical development of Uprosertib began with a first-in-human Phase I study initiated in 2009. The subsequent clinical program primarily focused on evaluating Uprosertib in combination with other targeted therapies.

Clinical Trials Timeline

| Phase | NCT Identifier | Start Date | Completion Date | Status | Brief Description | Reference |

| Phase I | NCT00920257 | June 16, 2009 | - | - | First-in-human study of Uprosertib in patients with cancer. | - |

| Phase I | NCT01902173 | October 8, 2013 | December 23, 2023 | Actual | Study of Uprosertib, Dabrafenib, and Trametinib in patients with Stage IIIC-IV cancer. | [2] |

| Phase I | - | - | February 15, 2020 (Publication) | Terminated | Dose-escalation trial of Uprosertib in combination with Trametinib in patients with solid tumors. | [1] |

| Phase II | NCT01979523 | October 23, 2013 | - | - | Study of Trametinib with or without Uprosertib in treating patients with metastatic uveal melanoma. | [6] |

| Phase II | NCT01941927 | - | January 2020 (Last Verified) | - | A study of Trametinib with Uprosertib in BRAF wild-type melanoma. | [7] |

| Phase II | NCT01989598 | October 30, 2013 | September 28, 2020 | Actual | A study of Trametinib and Uprosertib in treating patients with relapsed or refractory multiple myeloma. | [8] |

Clinical Trial Outcomes

Clinical trials of Uprosertib, particularly in combination with the MEK inhibitor trametinib, were often hampered by poor tolerability.[1] Adverse events such as diarrhea and rash were common and often dose-limiting.[1][3] The combination therapy showed minimal clinical activity, with a low objective response rate, leading to the early termination of some studies.[1][3]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.

General Experimental Workflow for In Vitro Studies

Caption: A generalized workflow for in vitro evaluation of Uprosertib.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Uprosertib in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

-

Cell Lysis: Treat cells with Uprosertib for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, and phospho-GSK3β (Ser9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., BT474, SKOV3) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Uprosertib orally at the desired dose and schedule.

-

Tumor Monitoring: Continue to measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

Uprosertib demonstrated potent preclinical activity as a pan-Akt inhibitor, effectively targeting a key signaling pathway in cancer. However, its clinical development was challenged by a narrow therapeutic window, with significant toxicities observed in combination therapies that limited its efficacy. The journey of Uprosertib highlights the complexities of translating potent preclinical findings into successful clinical outcomes, particularly for targeted therapies that modulate central signaling nodes. The data and protocols presented in this guide offer valuable insights for researchers in the field of oncology drug development.

References

- 1. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

GSK2141795: A Pan-Akt Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2141795, also known as Uprosertib, is an orally bioavailable, potent, and selective pan-Akt inhibitor that has been investigated for the treatment of various solid tumors and hematological malignancies.[1][2] Akt, a serine/threonine protein kinase, is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4][5] By inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), this compound aims to block these pro-tumorigenic signals and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of all three Akt isoforms.[6] Preclinical studies have shown that it effectively decreases the phosphorylation of various downstream Akt substrates, including GSK3β, PRAS40, FOXO, and Caspase 9, in cancer cell lines.[7] This inhibition of the Akt signaling pathway leads to cell cycle arrest and induction of apoptosis, preferentially in cancer cells with an activated Akt pathway due to mutations in PI3K or loss of the tumor suppressor PTEN.[6][8]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes.[5] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival.[4]

Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

Biochemical Potency

This compound demonstrates potent inhibition of all three Akt isoforms.

| Target | IC50 (nM) | Ki (nM) |

| Akt1 | 180[1][7][10] | 0.066[6] |

| Akt2 | 328[1][7][10] | 1.4[6] |

| Akt3 | 38[1][7][10] | 1.5[6] |

Pharmacokinetic Profile (Human)

The pharmacokinetic parameters of this compound were evaluated in a Phase I clinical trial in patients with solid tumors.[6]

| Parameter | Value |

| Median Tmax (hours) | 3.0 - 8.0[6] |

| Mean Effective Half-life (days) | 2.8[6] |

Clinical Trial Efficacy (Monotherapy)

In a Phase I dose-escalation study, this compound demonstrated modest clinical activity as a monotherapy.[6]

| Response | Number of Patients | Tumor Types with Response |

| Partial Response (PR) | 2 | PIK3CA mutant or PTEN loss tumors[6] |

| Stable Disease (SD) > 6 months | Not specified | - |

Clinical Trial Safety (Monotherapy)

The most common adverse events observed in the Phase I monotherapy trial were primarily gastrointestinal.[6]

| Adverse Event (>25%) | Any Grade (%) | Grade 3/4 (%) |

| Diarrhea | 64[6] | Not specified |

| Nausea | 61[6] | Not specified |

| Fatigue | 49[6] | Not specified |

| Vomiting | 43[6] | Not specified |

| Decreased Appetite | 39[6] | Not specified |

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against Akt isoforms.

Methodology: A common method for assessing kinase inhibition is a fluorescence-based assay.

-

Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; fluorescently labeled substrate peptide; ATP; this compound; assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the Akt enzyme, the fluorescently labeled substrate, and the test compound (this compound) or DMSO as a control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence signal using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Figure 2: A generalized workflow for a kinase inhibition assay.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the growth of cancer cell lines.

Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Plate cancer cells (e.g., BT474, LNCaP) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO as a control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., BT474 breast cancer cells) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.

-

Monitoring: Tumor size is measured regularly with calipers, and animal body weight and general health are monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound is a potent pan-Akt inhibitor with a well-defined mechanism of action and a manageable safety profile in early clinical trials. While its monotherapy efficacy has been modest, its potential in combination with other targeted therapies continues to be explored in various cancer types. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the broader field of Akt-targeted cancer therapy. However, it is important to note that the development of this compound was discontinued, and a phase II study in combination with trametinib in recurrent cervical cancer was terminated early.[11] Despite this, the learnings from the development of this compound remain valuable for the ongoing efforts to target the PI3K/Akt pathway in oncology.

References

- 1. medkoo.com [medkoo.com]

- 2. Facebook [cancer.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Results from a single arm, single stage phase II trial of trametinib and this compound in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Uprosertib: A Technical Guide to a Pan-Akt Kinase Inhibitor in the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, Akt is a critical regulator of diverse cellular processes, including cell proliferation, survival, and metabolism.[4][5] Dysregulation of the PI3K/Akt pathway is a frequent event in a multitude of human cancers, making it a key target for therapeutic intervention.[4][6] This technical guide provides an in-depth overview of uprosertib's mechanism of action, its role in the PI3K/Akt signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Introduction: The PI3K/Akt Signaling Pathway and the Role of Uprosertib

The PI3K/Akt signaling pathway is a crucial intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines.[4][7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4][9]

The recruitment of Akt to the plasma membrane facilitates its phosphorylation at two key residues for full activation: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[8][9] Once fully activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating critical cellular functions. Key downstream effectors of Akt include:

-

GSK3β (Glycogen Synthase Kinase 3β): Phosphorylation by Akt inhibits GSK3β activity, which is involved in metabolism and cell survival.[2]

-

PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Akt-mediated phosphorylation of PRAS40 relieves its inhibition of mTORC1, a key regulator of protein synthesis and cell growth.[2]

-

FOXO (Forkhead Box O) transcription factors: Phosphorylation by Akt leads to the nuclear exclusion and inactivation of FOXO transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest.[2]

-

Caspase 9: Akt can inhibit apoptosis by phosphorylating and inactivating Caspase 9.[2]

Uprosertib exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates and inhibiting the entire signaling cascade.[2] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][3]

Quantitative Data

The inhibitory activity of uprosertib has been characterized through various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Uprosertib against Akt Isoforms

| Parameter | Akt1 | Akt2 | Akt3 | Reference |

| IC50 (nM) | 180 | 328 | 38 | [2][10] |

| Kd (nM) | 16 | 49 | 5 | [10] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Anti-proliferative Activity of Uprosertib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR8 | Ovarian Cancer | 0.24 | [1] |

| JVM2 | Mantle Cell Lymphoma | 0.293 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of uprosertib.

Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of uprosertib against Akt kinases.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Biotinylated peptide substrate (e.g., biotin-ahx-ARKRERAYSFGHHA-amide)

-

[γ-33P]ATP

-

Uprosertib (this compound)

-

Kinase buffer

-

Stop solution

-

Scintillation counter and microplates

Procedure:

-

Prepare serial dilutions of uprosertib in DMSO.

-

In a microplate, combine the recombinant Akt enzyme, the biotinylated peptide substrate, and the kinase buffer.

-

Add the diluted uprosertib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate for a defined period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).[1]

-

Terminate the reaction by adding a stop solution.

-

Transfer the reaction mixture to a streptavidin-coated scintillation plate to capture the biotinylated substrate.

-

Wash the plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each uprosertib concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.

Western Blot Analysis for Akt Pathway Inhibition

This protocol outlines the procedure to assess the effect of uprosertib on the phosphorylation of Akt and its downstream targets in cultured cells.

Materials:

-

Uprosertib (this compound)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of uprosertib or DMSO (vehicle control) for a specified duration (e.g., 4, 6, or 24 hours).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.

Cell Viability Assay

This protocol describes a method to measure the effect of uprosertib on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

Uprosertib (this compound)

-

96-well plates

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)[1]

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, MTS, or XTT)[1][11][12]

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of uprosertib (e.g., 0-30 µM) or DMSO (vehicle control).[1]

-

Incubation: Incubate the plate for a specified period, typically 72 hours.[1]

-

Assay:

-

For CellTiter-Glo®: Add the reagent directly to the wells, mix, and measure the luminescence.

-

For MTT: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.[11] Then, add a solubilization solution to dissolve the crystals and measure the absorbance.[11]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the results and determine the IC50 or EC50 value using a 4- or 6-parameter fitting algorithm.[1]

Visualizations

PI3K/Akt Signaling Pathway and Uprosertib's Point of Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of uprosertib on Akt.

Experimental Workflow for Western Blot Analysis

Caption: A generalized workflow for assessing Akt pathway inhibition by western blot.

Logical Cascade of Uprosertib's Mechanism of Action

Caption: The logical cascade of events following the inhibition of Akt by uprosertib.

Conclusion

Uprosertib is a well-characterized pan-Akt inhibitor that effectively targets a central and frequently dysregulated pathway in cancer. Its ability to block the phosphorylation of downstream effectors translates to anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Akt inhibitors and the PI3K/Akt signaling pathway. Further investigation into uprosertib, both as a single agent and in combination therapies, continues to be an active area of cancer research.[6][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. dovepress.com [dovepress.com]

- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK2141795 (Uprosertib): Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2141795, also known as Uprosertib, is a potent and selective, orally bioavailable pan-Akt inhibitor that has been the subject of extensive preclinical and clinical investigation. By targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), this compound effectively modulates the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the IUPAC name N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound (Uprosertib)

| Identifier | Value |

| IUPAC Name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide[1] |

| Synonyms | Uprosertib, GSK795[1][2] |

| CAS Number | 1047634-65-0[1][2] |

| Molecular Formula | C₁₈H₁₆Cl₂F₂N₄O₂[1][2] |

| Molecular Weight | 429.25 g/mol [3][4] |

| SMILES | CN1N=CC(Cl)=C1C2=C(Cl)OC(C(N--INVALID-LINK--CC3=CC=C(F)C(F)=C3)=O)=C2 |

| InChI Key | AXTAPYRUEKNRBA-JTQLQIEISA-N[2] |

Table 2: Physicochemical Properties of this compound (Uprosertib)

| Property | Value | Reference |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 86.1 Ų | [1] |

| Solubility | Soluble in DMSO and Ethanol.[3][5] Insoluble in water.[6] | [3][5][6] |

Pharmacological Properties

Mechanism of Action

This compound is an ATP-competitive inhibitor of all three isoforms of Akt (protein kinase B), a key node in the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for regulating cell proliferation, survival, growth, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN.[2]

By inhibiting Akt, this compound prevents the phosphorylation of numerous downstream substrates, including but not limited to Glycogen Synthase Kinase 3β (GSK3β), PRAS40, and Forkhead box protein O (FOXO).[7] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells with an activated Akt pathway.[7][8]

Diagram 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Caption: PI3K/Akt signaling pathway and this compound's mechanism of action.

Pharmacodynamics

This compound has demonstrated potent inhibition of Akt isoforms and downstream signaling in various cancer cell lines.

Table 3: In Vitro Inhibitory Activity of this compound (Uprosertib)

| Target | IC₅₀ | Ki | Reference |

| Akt1 | 180 nM | 16 nM | [5] |

| Akt2 | 328 nM | 49 nM | [5] |

| Akt3 | 38 nM | 5 nM | [5] |

Pharmacokinetics

Pharmacokinetic studies in humans have shown that this compound is orally bioavailable.

Table 4: Human Pharmacokinetic Parameters of this compound (Uprosertib)

| Parameter | Value |

| Time to Maximum Concentration (Tₘₐₓ) | 2 - 3 hours |

| Effective Half-life (t₁/₂) | 2.0 - 5.5 days |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Western Blot Analysis of Akt Pathway Inhibition

This protocol describes the assessment of Akt pathway inhibition by this compound through the analysis of protein phosphorylation status.

Diagram 2: Western Blot Experimental Workflow.

Caption: A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., BT474, PC9, or other lines with activated Akt signaling) in appropriate culture medium and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 200 nM to 2.5 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 6, or 24 hours).[9]

-

Protein Lysate Preparation: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (pAkt), total Akt, phosphorylated GSK3β (pGSK3β), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Proliferation Assay

This protocol details the measurement of the anti-proliferative effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-30 µM) in triplicate.[7] Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a period of 3 days.[7]

-

Viability Assessment:

-

For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

For Sulforhodamine B (SRB) Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and measure the absorbance at 510 nm.[9]

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.[7]

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Diagram 3: In Vivo Xenograft Study Logical Flow.

Caption: Logical flow of a typical in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., BT474 breast cancer or SKOV3 ovarian cancer cells) into the flank of immunocompromised mice.[2]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined average volume, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally (p.o.) at a specified dose (e.g., 30 or 100 mg/kg) once daily.[6] The vehicle control group should receive the same formulation without the active compound. A common vehicle for oral administration is 0.5% methylcellulose.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Conclusion

This compound (Uprosertib) is a well-characterized pan-Akt inhibitor with demonstrated activity in preclinical models of cancer. Its ability to potently and selectively inhibit the PI3K/Akt/mTOR pathway provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other targeted agents.

References

- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Uprosertib | this compound | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. Facebook [cancer.gov]

- 9. medchemexpress.com [medchemexpress.com]

Uprosertib: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Uprosertib (also known as GSK2141795), a potent and selective pan-Akt kinase inhibitor. It details the core mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in its evaluation.

Core Mechanism of Action

Uprosertib is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates essential cellular functions, including proliferation, survival, growth, and metabolism.[2][4] Dysregulation of this pathway is a common occurrence in many human cancers, making Akt a critical therapeutic target.[1][2]

Uprosertib functions by binding to the ATP-binding pocket of the Akt kinases, which prevents the phosphorylation of Akt and subsequently blocks its activation.[2][3] This inhibition leads to a downstream blockade of signals that promote cell cycle progression and inhibit apoptosis.[1][5] Preclinical studies have demonstrated that Uprosertib effectively inhibits the phosphorylation of multiple downstream Akt substrates, including GSK3β, PRAS40, FOXO, and Caspase 9.[5] Its activity is particularly pronounced in cancer cell lines that exhibit an activated Akt pathway.[5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Uprosertib.

Table 1: In Vitro Kinase Inhibitory Activity of Uprosertib [5][7]

| Target | Assay Type | IC50 (nM) | Kd (nM) |

| Akt1 | Cell-free | 180 | 16 |

| Akt2 | Cell-free | 328 | 49 |

| Akt3 | Cell-free | 38 | 5 |

IC50: The half maximal inhibitory concentration. Kd: Dissociation constant, indicating binding affinity.

Table 2: In Vivo Efficacy of Uprosertib in Xenograft Models [5]

| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |

| Breast Cancer | BT474 | 100 mg/kg, p.o. | 61% |

| Ovarian Cancer | SKOV3 | 30 mg/kg, p.o. | 61% |

p.o.: Per os, meaning administered orally.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action and experimental evaluation of Uprosertib.

Caption: Uprosertib inhibits Akt, blocking downstream signaling for proliferation and survival.

Caption: Preclinical evaluation workflow for Uprosertib from in vitro assays to in vivo models.

Detailed Experimental Protocols

This section provides the methodologies for key experiments cited in the preclinical evaluation of Uprosertib.

Cell-Free Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of Uprosertib on Akt isoforms.

-

Objective: To determine the concentration of Uprosertib required to inhibit 50% of Akt1, Akt2, and Akt3 kinase activity.

-

Methodology:

-

Lysate Preparation: Total protein lysates (e.g., 5 mg) are prepared from appropriate cell lines.[5]

-

Compound Incubation: Lysates are pre-incubated with varying concentrations of Uprosertib (e.g., ranging from 0 to 25 µM) or a DMSO vehicle control for 45 minutes at 4°C with gentle agitation.[5]

-

Kinase Capture: The lysates are then incubated with beads coupled with an Akt-specific probe or pan-kinase affinity beads ("kinobeads") for 1 hour at 4°C to capture Akt and other kinases.[5]

-

Washing and Elution: The beads are washed with a compatible buffer (e.g., 1x CP buffer) to remove non-specifically bound proteins.[5] Bound proteins are subsequently eluted using a sample buffer (e.g., 2x NuPAGE LDS).[5]

-

Sample Preparation: Eluted proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prepare them for analysis.[5]

-

Analysis: The activity of the captured kinases is measured using established methods, such as mass spectrometry-based proteomics or specific activity assays. IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of Uprosertib on the growth of cancer cell lines.

-

Objective: To determine the half-maximal effective concentration (EC50) of Uprosertib for inhibiting cell growth.

-

Methodology:

-

Cell Culture: A panel of human cancer cell lines is cultured in appropriate media, typically RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).[5]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]

-

Treatment: Cells are treated with a range of Uprosertib concentrations (e.g., 0 to 30 µM) or a DMSO vehicle control.[5]

-

Incubation: The plates are incubated for a period of 3 days under standard cell culture conditions (37°C, 5% CO2).[5]

-

Viability Measurement: After the incubation period, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Analysis: Luminescence is read using a plate reader. Cell growth is calculated relative to the DMSO-treated controls. EC50 values are determined by fitting the dose-response data to a 4- or 6-parameter curve-fitting algorithm.[5]

-

Western Blot Analysis of Akt Substrate Phosphorylation

This technique is used to confirm the on-target effect of Uprosertib within cells.

-

Objective: To assess the ability of Uprosertib to inhibit the phosphorylation of downstream Akt substrates.

-

Methodology:

-

Cell Treatment: Cancer cell lines are treated with either DMSO (vehicle) or a specified concentration of Uprosertib (e.g., 1 µM) for a defined period (e.g., 24 hours).[7]

-

Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., anti-phospho-GSK3β) and total protein levels as a loading control (e.g., anti-total-Akt, anti-Actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between Uprosertib-treated and control samples to determine the extent of inhibition.[7]

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Uprosertib in a living organism.

-

Objective: To determine the ability of Uprosertib to inhibit tumor growth in vivo.

-

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[5]

-

Tumor Implantation: Human cancer cells (e.g., BT474 or SKOV3) are injected subcutaneously into the flanks of the mice.[5]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: Uprosertib is administered orally (p.o.) at a specified dose and schedule (e.g., 30 or 100 mg/kg, once daily).[5] The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the Uprosertib-treated group to the vehicle-treated control group.[5]

-

Summary of Key Preclinical Findings

-

Selective and Potent Inhibition: Uprosertib is a selective and potent inhibitor of all three Akt isoforms, with IC50 values in the nanomolar range.[5][7]

-

On-Target Cellular Activity: In vitro, Uprosertib treatment leads to the dephosphorylation of key downstream Akt substrates, confirming its mechanism of action within cancer cells.[5] It causes cell cycle arrest and induces apoptosis in sensitive cell lines.[5]

-

Preferential Efficacy: The compound preferentially inhibits the proliferation of cancer cells that have an activated Akt pathway, suggesting a potential biomarker-driven therapeutic strategy.[5][6]

-

In Vivo Anti-Tumor Efficacy: Uprosertib demonstrates significant single-agent tumor growth inhibition in multiple human cancer xenograft models, including breast and ovarian cancer, when administered orally.[5]

-

Basis for Combination Therapy: Preclinical studies have shown that combining Uprosertib with inhibitors of other signaling pathways, such as the MAPK pathway (e.g., with the MEK inhibitor trametinib), can result in additive or synergistic anti-tumor effects.[3][9] This provides a strong rationale for exploring Uprosertib in combination therapies to overcome or prevent drug resistance.[9]

References

- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Pharmacodynamics of GSK2141795 (Uprosertib) and Gepotidacin (GSK2140944): A Technical Guide

Disclaimer: Initial research indicates that the designation GSK2141795 corresponds to Uprosertib, an investigational anti-cancer agent targeting the AKT signaling pathway. However, literature searches also frequently associate similar GSK internal identifiers with Gepotidacin (formerly GSK2140944), a novel antibiotic. Given the potential for ambiguity, this guide provides a comprehensive overview of the pharmacodynamics of both compounds to ensure a thorough response.

Part 1: this compound (Uprosertib) - An Oral pan-AKT Inhibitor

Uprosertib (this compound) is a selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (protein kinase B), which plays a central role in cell survival, proliferation, and metabolism.[1][2] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[1][2]

Mechanism of Action

Uprosertib inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby blocking the downstream signaling cascade.[3][4][5] This inhibition leads to a decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO transcription factors.[3] The ultimate effects of this pathway inhibition are cell cycle arrest and induction of apoptosis in cancer cells, particularly those with an activated AKT pathway.[3][6]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro inhibitory activities of Uprosertib.

Table 1: In Vitro Inhibitory Activity of Uprosertib (this compound) against Akt Isoforms

| Parameter | Akt1 | Akt2 | Akt3 | Reference(s) |

| IC₅₀ (nM) | 180 | 328 | 38 | [3][6][7] |

| Kᵢ (nM)* | 0.066 | 1.4 | 1.5 | [8][9] |

Table 2: Cellular Activity of Uprosertib (this compound) in Cancer Cell Lines

| Cell Line | Cancer Type | Key Pathway Alteration | EC₅₀ | Reference(s) |

| BT474 | Breast Cancer | PIK3CA mutation | <1µM | [8] |

| SKOV3 | Ovarian Cancer | PIK3CA mutation | Not Specified | [6] |

| LNCaP | Prostate Cancer | PTEN loss | Not Specified | [3] |

| PEO4 | Ovarian Cancer | Not Specified | Not Specified | [3] |

Experimental Protocols

1. Kinase Inhibition Assay (Determination of IC₅₀ and Kᵢ)*

-

Objective: To quantify the inhibitory potency of Uprosertib against purified Akt isoforms.

-

Methodology:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes are used.

-

Assays are typically performed in a microplate format.

-

The kinase reaction is initiated by adding ATP and a specific peptide substrate.

-

Uprosertib is added at varying concentrations to determine its effect on enzyme activity.

-

Enzyme activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (³²P-ATP) or fluorescence/luminescence-based detection.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Kᵢ* values, representing the binding affinity, are determined through kinetic studies, often involving competition with ATP.[8][9]

-

2. Cell Proliferation Assay (Determination of EC₅₀)

-

Objective: To assess the effect of Uprosertib on the growth of cancer cell lines.

-

Methodology:

-

Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Uprosertib or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 3 days), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.

-

EC₅₀ values are determined from the resulting dose-response curves.[3]

-

3. Western Blot Analysis of Downstream Signaling

-

Objective: To confirm the on-target effect of Uprosertib by measuring the phosphorylation status of downstream Akt substrates.

-

Methodology:

-

Cancer cells are treated with Uprosertib or vehicle for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentrations are determined using a method like the BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of Akt substrates (e.g., p-GSK3β, GSK3β, p-PRAS40, PRAS40).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

Changes in the ratio of phosphorylated to total protein indicate pathway inhibition.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt signaling pathway and the inhibitory action of Uprosertib (this compound).

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]

GSK2141795: A Technical Whitepaper on a Pan-AKT Inhibitor for Antineoplastic Applications

Executive Summary GSK2141795 (also known as Uprosertib) is an orally bioavailable, potent, and ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2] The activation of the PI3K/AKT signaling pathway is a frequent event in tumorigenesis, contributing to increased cell survival, growth, and proliferation.[3] Preclinical data demonstrated that this compound effectively inhibits the AKT pathway, leading to decreased phosphorylation of downstream substrates, cell cycle arrest, and potent tumor growth inhibition in various cancer models.[2][3][4] A Phase I clinical trial established a recommended Phase II dose (RP2D) of 75 mg daily, where the drug was found to be safe and well-tolerated, with some clinical activity observed in patients with PIK3CA mutations or PTEN loss.[5][6] However, subsequent Phase II trials, particularly those exploring this compound in combination with the MEK inhibitor trametinib, showed limited clinical efficacy and poor tolerability, ultimately leading to the discontinuation of its development.[7][8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and tissue invasion.[5] Aberrant activation of this pathway is a hallmark of many human cancers, often resulting from genetic alterations such as activating mutations in PI3K subunits (e.g., PIK3CA), loss of the tumor suppressor PTEN, or overexpression of AKT itself.[2][3] The AKT family of serine-threonine kinases (AKT1, AKT2, and AKT3) represents a central node in this pathway.[5] Once activated, AKT phosphorylates a wide array of downstream proteins, promoting cell survival and growth.[3] Given its central role in oncogenesis, AKT has emerged as a high-priority target for cancer therapy. This compound was developed as a potent, ATP-competitive, and reversible pan-AKT inhibitor to therapeutically target this pathway in malignant cells.[1][5]

Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of all three AKT isoforms.[2] By binding to the kinase domain of AKT, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the PI3K/AKT signaling pathway.[1] This blockade leads to several anti-neoplastic effects, including the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Key downstream targets whose phosphorylation is decreased by this compound include GSK3β, PRAS40, FOXO, and Caspase 9.[4] The inhibition of this pathway has been shown to induce cell cycle arrest and sensitize tumor cells to other cytotoxic agents.[4][5]

Preclinical Data

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of AKT isoforms in cell-free assays and inhibited cell proliferation in various human cancer cell lines, particularly those with an activated AKT pathway via PI3K or PTEN alterations.[2][5]

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| IC₅₀ | 180 nM | 328 nM | 38 nM | [4][10] |

| Kᵢ * | 0.066 nM | 1.4 nM | 1.5 nM | [5] |

| KᏧ | 16 nM | 49 nM | 5 nM | [10] |

| EC₅₀ | \multicolumn{3}{c | }{<1 µM in PI3K/PTEN altered cell lines} | [5] |

In Vivo Efficacy

Daily oral dosing of this compound resulted in sustained inhibition of AKT activity and significant tumor growth inhibition (TGI) in multiple mouse xenograft models.[2][3]

| Xenograft Model | Dose | TGI (%) | Reference |

| BT474 (Breast) | 10 mg/kg | 28% | [3] |

| BT474 (Breast) | 20 mg/kg | 57% | [3] |

| BT474 (Breast) | 30 mg/kg | 98% | [3] |

| BT474 (Breast) | 100 mg/kg | 61% | [4] |

| SKOV3 (Ovarian) | 30 mg/kg | 61% | [4] |

Pharmacokinetics

Pharmacokinetic (PK) analyses from a Phase I study in patients with solid tumors revealed favorable characteristics for oral administration, including a prolonged half-life.[5][6]

| PK Parameter | Value | Dosing | Reference |

| Median Tₘₐₓ | 3.0 - 8.0 hours | Single Oral Dose | [5] |

| Cₘₐₓ & AUC₂₄ | Increased with dose | Repeat Doses | [11] |

| Half-life | Prolonged | N/A | [5][6] |

| Peak-to-Trough Ratio | Low | N/A | [5][6] |

Clinical Studies

Phase I Monotherapy (NCT00920257)

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, PK, and pharmacodynamics of this compound in patients with advanced solid tumors.[5] The study determined the recommended phase II dose (RP2D) to be 75 mg administered orally once daily.[5][6] The most common treatment-related adverse events (>10%) were diarrhea, fatigue, vomiting, and decreased appetite.[5] Dose-limiting toxicities included hypoglycemia and hyperglycemia, with the frequency of hyperglycemia increasing with the dose.[5] At the 75 mg RP2D, two partial responses were observed in patients with tumors harboring a PIK3CA mutation or PTEN loss.[5][6]

Combination Therapy Studies

Given preclinical evidence that activation of the MAPK pathway can confer resistance to AKT inhibitors, several clinical trials investigated this compound in combination with the MEK inhibitor trametinib.[2][12] These studies spanned multiple cancer types, including melanoma, triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), and cervical cancer.[7][9][13][14]

Unfortunately, the combination was generally not well-tolerated, with adverse events like diarrhea and rash occurring at lower doses and with greater severity than in monotherapy studies.[8] The combination therapy did not yield significant clinical benefit, and objective response rates were low across the various trials.[8][9] Several of these studies were terminated early, partly due to the poor tolerability and lack of efficacy, which ultimately led to the discontinuation of this compound's clinical development.[7][8]

| Trial ID | Cancer Type | Combination Agent(s) | Key Findings | Reference |

| NCT01989598 | Multiple Myeloma | Trametinib | Evaluated antitumor activity of trametinib, with this compound added at progression. | [15] |

| NCT02143788 | Acute Myeloid Leukemia (RAS-mutated) | Trametinib | No complete remissions observed; combination had no clinical activity. | [13][16] |

| NCT01959103 | Triple-Negative Breast Cancer | Trametinib | Limited efficacy; addition of uprosertib did not improve PFS. | [14][17] |

| N/A | Cervical Cancer | Trametinib | Minimal anti-cancer activity; study terminated early. | [7] |

| NCT01941927 | Melanoma (BRAF wild-type) | Trametinib | No objective responses; combination did not have significant clinical activity. | [9][18] |

Experimental Protocols

In Vitro Proliferation Assay

This protocol outlines the measurement of growth inhibition in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-30 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a 3-day period under standard cell culture conditions (37°C, 5% CO₂).

-

Assay: CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Analysis: Cell growth is determined relative to the DMSO-treated controls. EC₅₀ values are calculated from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[4]

Western Blot Analysis for Target Engagement

This protocol is used to confirm the inhibition of AKT signaling by assessing the phosphorylation status of AKT and its downstream substrates.[10]

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT), total AKT, phosphorylated GSK3β (pGSK3β), and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the pAKT/total AKT ratio in treated cells indicates target engagement.[10]

In Vivo Xenograft Study

This protocol describes a typical efficacy study in a mouse model bearing human tumor xenografts.[3][19]

Methodology:

-

Tumor Implantation: Human tumor cells (e.g., BT474) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound at 10, 20, 30 mg/kg).

-

Dosing: this compound is administered orally once daily for the duration of the study (e.g., 20 days).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

-

Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = 100 x [1 - (Average growth of drug-treated group / Average growth of vehicle-treated group)].[19]

Phase I Clinical Trial Design Logic